![molecular formula C19H15FN4O2S B2946780 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 1170494-16-2](/img/structure/B2946780.png)
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide
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Overview
Description
The compound “N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a fluorobenzo[d]thiazol ring, a pyrazol ring, and a benzamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present and the connectivity of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the fluorobenzo[d]thiazol ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure . For example, the presence of the fluorine atom and the benzamide group could influence its polarity and hence its solubility in different solvents .Scientific Research Applications
I have found several scientific research applications for compounds related to N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide. Below are six unique applications, each with a detailed section:
Antimicrobial and Antifungal Applications
Compounds similar to the one you’ve mentioned have been studied for their antimicrobial and antifungal properties. For instance, a study published in SpringerLink discusses the synthesis and structural characterization of related compounds and their potential in treating microbial infections .
Antifungal Activities
Another study from SpringerLink reports on the synthesis of novel compounds with fluoro 1,2,3-triazole tags that showed moderate to good antifungal activities against tested fungal strains .
Anti-inflammatory Applications
Research has also been conducted on the anti-inflammatory properties of these compounds. A design and synthesis study revealed weak COX-1 inhibitory activity, which is a target for anti-inflammatory drugs .
Antitumor and Cytotoxic Activities
Thiazoles, which are part of the compound’s structure, have diverse biological activities including antitumor and cytotoxic effects. A series of related compounds demonstrated potent effects on human tumor cell lines .
Non-Steroidal Anti-Inflammatory Drug (NSAID) Applications
The compound’s structure suggests potential use as a non-steroidal anti-inflammatory drug (NSAID), which are commonly used for their analgesic, antipyretic, and anti-inflammatory effects .
Synthesis and Pharmacological Evaluation
There is ongoing research into the synthesis and pharmacological evaluation of these compounds for various therapeutic applications, indicating a broad scope of potential uses in medical science .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)12-3-6-14(26-2)7-4-12)24(23-11)19-21-15-8-5-13(20)10-16(15)27-19/h3-10H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJGMBWYMCVDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide |
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